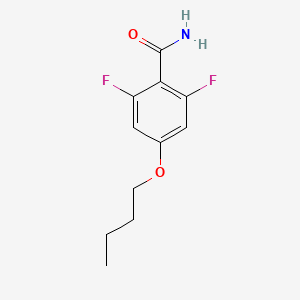

![molecular formula C11H18N2O3 B1405297 Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1432896-55-3](/img/structure/B1405297.png)

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Descripción general

Descripción

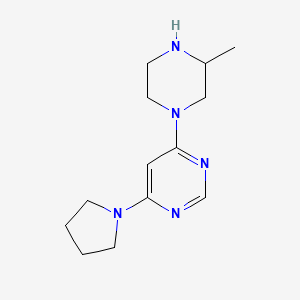

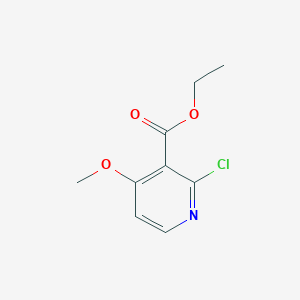

“Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C11H18N2O3 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Oxidopyraziniums, which are azomethine ylides derived from 2 (1 H )-pyrazinones, can undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3, (H,12,14) .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 226.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of compounds related to Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been achieved through intramolecular lactonization reactions. These compounds, characterized using NMR spectroscopy and mass spectrometry, are crucial for understanding the molecular structure and potential applications in chemistry and pharmacology (Moriguchi et al., 2014).

Chemical Reactions and Mechanisms

- Research into related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, highlights the enantioselective synthesis processes. These studies are pivotal in developing efficient pathways for synthesizing complex molecules, often used in drug development and organic synthesis (Campbell et al., 2009).

Catalytic Processes and Synthesis

- The compound has been involved in studies focused on catalytic processes, such as those involving 1,4-diazabicyclo[2.2.2]octane (DABCO). These studies are instrumental in advancing our understanding of chemical synthesis, particularly in creating novel and more efficient catalytic methods (Hoffmann & Rabe, 1984).

Crystallographic Studies

- The compound's derivatives have been a subject of crystallographic studies to understand the geometry changes upon electron loss. This research provides insights into the structural dynamics of such molecules, which is vital for designing compounds with specific electronic properties (Nelsen et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is primarily targeted towards β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

The compound, this compound, acts as an inhibitor of β-lactamase enzymes . By binding to these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby preserving the effectiveness of these antibiotics against bacterial infections .

Biochemical Pathways

The action of this compound affects the biochemical pathway of β-lactam antibiotic resistance . By inhibiting β-lactamase enzymes, it prevents the degradation of β-lactam antibiotics, allowing these antibiotics to exert their antibacterial effects by inhibiting bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic properties of Tert-butyl 4-oxo-3,6-diazabicyclo[32It is known that the compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. Its bioavailability would be determined by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the action of this compound result in the preservation of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase enzymes, the compound prevents these enzymes from degrading β-lactam antibiotics, allowing these antibiotics to inhibit bacterial cell wall synthesis and thus kill the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability Additionally, the compound’s efficacy may be affected by the presence of other substances in the body that could interact with it

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with beta-lactamase enzymes, where it acts as an inhibitor This interaction is crucial in the context of antibiotic resistance, as beta-lactamase enzymes are responsible for the degradation of beta-lactam antibiotics By inhibiting these enzymes, this compound can enhance the efficacy of beta-lactam antibiotics

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of beta-lactamase enzymes in bacterial cells, leading to increased susceptibility of these cells to beta-lactam antibiotics . In mammalian cells, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it binds to the active site of beta-lactamase enzymes, inhibiting their activity and preventing the degradation of beta-lactam antibiotics . Additionally, this compound may modulate enzyme activity by inducing conformational changes or by interacting with cofactors. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Propiedades

IUPAC Name |

tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)9(14)12-5-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAADJQHWUYRLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134147 | |

| Record name | 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432896-55-3 | |

| Record name | 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432896-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

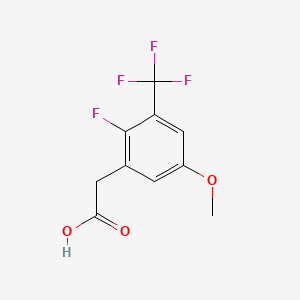

![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)

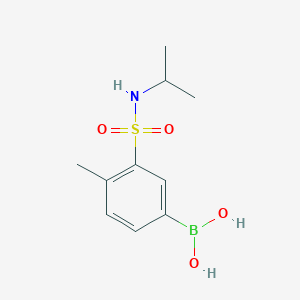

![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)

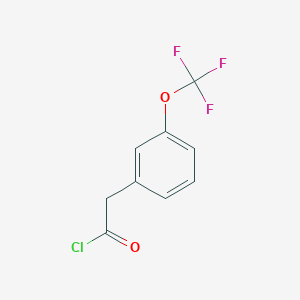

![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)

![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)